Glycinergic Potentiation: LY 278584 Exhibits Activity Absent in Granisetron and Ondansetron
LY 278584 potentiates spinal glycine responses, a property that is completely absent in the structurally related 5-HT3 antagonists granisetron and ondansetron. This functional divergence is attributed to subtle differences in molecular structure: granisetron differs from LY 278584 by only one additional carbon atom in the azabicyclo ring, yet this minor change abolishes glycinergic potentiation entirely [1]. A pharmacophore model generated via molecular modeling indicates that an aromatic ring, a carbonyl group, and a tropane nitrogen atom are required for glycinergic potentiation, with the steric allowance at the glycine receptor site and the three-dimensional arrangement of pharmacophoric elements appearing more restricted than for 5-HT3 antagonism [1].
| Evidence Dimension | Potentiation of spinal glycine responses (electrophysiology) |
|---|---|
| Target Compound Data | Exhibits potentiation |
| Comparator Or Baseline | Granisetron: no potentiation; Ondansetron: no potentiation; (S)-zacopride: no potentiation; Cocaine: no potentiation |
| Quantified Difference | Qualitative presence vs. complete absence of activity |
| Conditions | Spinal motoneurons in vitro electrophysiology |
Why This Matters
Researchers using LY 278584 to block 5-HT3 receptors in spinal cord or glycine-rich neuronal preparations must account for this unique off-target effect; conversely, this property may be exploited as a positive control in glycinergic potentiation studies.
- [1] Chesnoy-Marchais D, et al. Glycinergic potentiation by some 5-HT3 receptor antagonists: insight into selectivity. Eur J Pharmacol. 2000;402(3):205-213. View Source
